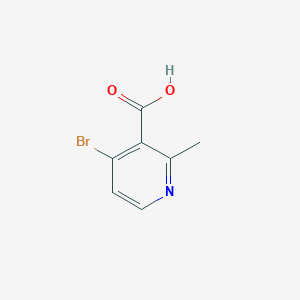

4-Bromo-2-methylnicotinic acid

Description

Context within Nicotinic Acid Derivatives Research

Nicotinic acid and its derivatives are a cornerstone of research in heterocylic chemistry and have been investigated for a wide array of applications. The core structure is a key component in the vital coenzyme Nicotinamide Adenine Dinucleotide (NAD). Modifications to the pyridine (B92270) ring, such as the introduction of halogens and alkyl groups, create a diverse library of building blocks for organic synthesis.

Halogenated nicotinic acids, such as 4-Bromo-2-methylnicotinic acid, are particularly useful as synthetic intermediates. chemicalbook.com The bromine atom on the pyridine ring serves as a versatile functional handle. It can be readily displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com This reactivity allows for the construction of more complex molecular architectures. Research on related compounds, such as 5-bromo-2-methylpyridin-3-amine and various brominated nicotinic acid esters, demonstrates the utility of the bromo-pyridine scaffold in creating novel compounds with potential biological activities. smolecule.commdpi.com The presence of the methyl group can also influence the compound's electronic properties and steric environment, further diversifying its synthetic potential. chemicalbook.com

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound lies primarily in its potential role as a precursor to more complex, biologically active molecules. Nicotinic acid derivatives are explored for their potential therapeutic effects in a range of areas, including neurological disorders. The strategic placement of a bromine atom allows for its use in the synthesis of pharmaceutical candidates and other specialty chemicals.

For instance, its ester form, ethyl 4-bromo-2-methylnicotinate, is noted for its utility as a precursor for various pharmaceutical agents and as a research tool in studies exploring nicotinic receptor interactions. smolecule.com The carboxylic acid and bromo-substituted pyridine core of this compound makes it a valuable starting material for creating libraries of compounds for drug discovery screening. Research on analogous structures has shown that nicotinic acid derivatives can possess antimicrobial and anti-inflammatory properties. chemicalbook.comaksci.com While specific biological activity for this compound is not detailed, its structural motifs suggest it is a compound of interest for the synthesis of new chemical entities with potential pharmacological value. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYWFIXRYKZWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721189 | |

| Record name | 4-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-98-2 | |

| Record name | 4-Bromo-2-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Strategies for 4-Bromo-2-methylnicotinic Acid

The synthesis of the this compound scaffold can be approached through various strategies, including the direct modification of nicotinic acid precursors and the construction of the pyridine (B92270) ring through multi-component reactions.

Bromination Reactions of Nicotinic Acid Derivatives

The direct and selective introduction of a bromine atom at the C4-position of the 2-methylnicotinic acid backbone presents a synthetic challenge due to the electronic nature of the pyridine ring. Electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires harsh conditions. However, bromination can be achieved on activated nicotinic acid derivatives. For instance, the synthesis of related compounds such as methyl 4-bromo-6-methylnicotinate has been reported, suggesting that bromination is feasible on a pre-functionalized nicotinic acid ring system. rsc.org A plausible strategy involves the use of N-oxide derivatives, which can activate the 4-position of the pyridine ring towards electrophilic attack. The N-oxide can be subsequently removed to yield the desired 4-bromo-substituted nicotinic acid.

A representative reaction for the bromination of a nicotinic acid derivative is presented in the table below.

| Starting Material | Reagents | Product | Reference |

| 4-hydroxy-6-methylnicotinic acid derivative | Brominating agent (e.g., NBS, Br2) | 4-bromo-6-methylnicotinic acid derivative | rsc.org |

Note: This is a representative reaction based on the synthesis of a related compound, as a direct bromination of 2-methylnicotinic acid to the 4-bromo isomer is not widely documented.

Alkylation Reactions Utilizing Brominated Nicotinic Acid Scaffolds

The bromine atom at the 4-position of the nicotinic acid scaffold is amenable to various carbon-carbon bond-forming reactions, enabling the introduction of diverse alkyl and aryl substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful tools for this purpose. berkeley.eduwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net In a typical Suzuki coupling, the this compound derivative is reacted with an organoboron reagent (e.g., a boronic acid or a boronic ester) in the presence of a palladium catalyst and a base. This reaction allows for the formation of a new carbon-carbon bond at the 4-position. berkeley.eduwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net

The general scheme for a Suzuki-Miyaura coupling reaction on a brominated nicotinic acid scaffold is as follows:

| Substrate | Coupling Partner | Catalyst | Base | Product |

| This compound derivative | R-B(OH)2 | Pd(PPh3)4 | Na2CO3 | 4-R-2-methylnicotinic acid derivative |

Where 'R' can be an alkyl or aryl group.

Multi-Component Reaction Pathways in Nicotinate Synthesis (e.g., Ugi Reaction Analogues)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Ugi four-component condensation (U-4CC) is a prominent example of an MCR that can be adapted for the synthesis of highly substituted α-aminoacyl amide derivatives, which can be precursors to nicotinic acids. rsc.orgorganic-chemistry.orgyoutube.commdpi.commdpi.com

The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgyoutube.com By carefully selecting the starting materials, it is possible to construct a molecule that can be subsequently cyclized to form a substituted pyridine ring. For instance, a β-ketoester could potentially serve as the carbonyl component, which upon reaction with an amine, a carboxylic acid containing a bromine atom, and an isocyanide, could generate an intermediate amenable to cyclization and aromatization to a 4-bromonicotinate derivative.

Functional Group Interconversions on the this compound Core

Once the this compound core is synthesized, its functional groups can be further modified to generate a library of derivatives with diverse properties.

Carboxylic Acid Group Modifications (e.g., esterification, amide formation)

The carboxylic acid group of this compound is a versatile handle for various transformations, most notably esterification and amide formation.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.comchemguide.co.ukorganic-chemistry.orgresearchgate.net This reaction is typically performed under reflux conditions. Alternatively, milder methods involving coupling agents can be employed. A patent describes the esterification of the closely related 4-bromo-2-methylbenzoic acid by dissolving it in methanol (B129727) with sulfuric acid as a catalyst to generate the corresponding methyl ester. google.com

A typical esterification reaction is detailed below:

| Starting Material | Reagent | Catalyst | Product | Reference |

| This compound | Methanol | H2SO4 | Methyl 4-bromo-2-methylnicotinate | google.comguidechem.com |

Amide Formation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. libretexts.orgucl.ac.ukorganic-chemistry.orgnih.govyoutube.com Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS). ucl.ac.uk

Selective Transformations of the Bromine Atom (e.g., nucleophilic displacement)

The bromine atom at the C4-position of the pyridine ring is a key site for further functionalization through various transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the 4-bromo derivative with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base. chemspider.comwikipedia.orgacsgcipr.orgacs.orgorganic-chemistry.org This provides a direct route to 4-amino-substituted nicotinic acid derivatives.

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the 4-bromo derivative and terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org This method is valuable for introducing alkynyl moieties onto the nicotinic acid scaffold.

Nucleophilic Aromatic Substitution (SNAr):

While nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the pyridine ring, being an electron-deficient heterocycle, can facilitate such reactions at the C2 and C4 positions. wikipedia.orgstackexchange.comyoutube.comnih.govlibretexts.org The presence of the electron-withdrawing nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.orglibretexts.org Therefore, the bromine atom at the 4-position of this compound can potentially be displaced by strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate reaction conditions. The reactivity can be further enhanced by the presence of additional electron-withdrawing groups on the ring.

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| Buchwald-Hartwig Amination | R2NH | Pd catalyst, base | 4-(N,N-dialkylamino)-2-methylnicotinic acid derivative |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 4-alkynyl-2-methylnicotinic acid derivative |

| Nucleophilic Aromatic Substitution | Nu- | Heat/base | 4-Nu-2-methylnicotinic acid derivative |

Where R is an alkyl or aryl group and Nu is a nucleophile.

Catalytic Approaches in this compound Synthesis and Functionalization

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis and functionalization of haloaromatic compounds, including this compound. These approaches offer high efficiency, selectivity, and functional group tolerance.

The bromine atom at the 4-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for this purpose. It involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgudel.edu This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Other important palladium-catalyzed cross-coupling reactions applicable to this compound include:

Heck Coupling: This reaction couples the bromopyridine with an alkene to form a substituted alkene. escholarship.org

Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne, providing access to arylated alkynes. udel.edu

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine. wisc.edu

The following table provides an overview of common palladium-catalyzed cross-coupling reactions at the 4-bromo position:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Aryl/vinyl/alkyl-2-methylnicotinic acid |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 4-Alkenyl-2-methylnicotinic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 4-Alkynyl-2-methylnicotinic acid |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu) | 4-Amino-2-methylnicotinic acid |

While palladium catalysis is predominant, other transition metals such as nickel and copper also play a significant role in the functionalization of bromopyridines.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed transformations. Nickel catalysts can effectively couple 2-chloropyridines with alkyl bromides. researchgate.net Nickel/dppf catalyst systems have been shown to be effective in the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines. rsc.org These findings suggest that nickel catalysis is a viable option for the functionalization of this compound.

Copper-catalyzed reactions are particularly useful for the formation of carbon-nitrogen and carbon-oxygen bonds. For instance, copper(I)-catalyzed amination of bromopyridine derivatives with aqueous ammonia (B1221849) under mild conditions provides an efficient route to aminopyridines. researchgate.net Copper nanoparticles and copper-containing metal-organic frameworks have also been employed as catalysts for the amination of 2-halopyridines.

The presence of multiple reactive sites on the this compound scaffold necessitates the use of regioselective functionalization strategies to achieve desired synthetic outcomes.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.org In the case of nicotinic acid derivatives, the carboxylic acid group can act as a directing group, facilitating the deprotonation of the adjacent C-4 position by a strong base such as lithium diisopropylamide (LDA). However, the presence of the bromine atom at the 4-position in the target molecule alters the expected regioselectivity. An alternative strategy involves the selective functionalization of 2-chloroisonicotinic acid at the 5-position via directed ortho-lithiation. mdpi.com

Halogen-metal exchange is another important strategy for regioselective functionalization. The bromine atom can be selectively exchanged with a metal, typically lithium or magnesium, by treatment with an organometallic reagent at low temperatures. The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the 4-position.

By carefully choosing the reaction conditions and reagents, it is possible to selectively functionalize one position over another. For example, the greater reactivity of the C-Br bond compared to the C-H bonds allows for selective cross-coupling reactions at the 4-position without affecting the methyl or carboxylic acid groups. Conversely, the acidity of the methyl group allows for its derivatization under basic conditions that may not be compatible with the bromo-substituent.

Mechanistic Studies of Reactivity and Reaction Pathways

Nucleophilic Substitution Mechanisms Involving the 4-Bromo Position

The 4-bromo position on the 4-bromo-2-methylnicotinic acid molecule is susceptible to nucleophilic substitution, a common reaction for halo-substituted pyridines. wikipedia.org This transformation typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr mechanism involves two key steps:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the bromine atom. This attack is perpendicular to the plane of the aromatic ring. This step is typically the rate-determining step of the reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group at the 3-position helps to activate the ring towards this type of attack by stabilizing the incoming negative charge.

Formation of a Meisenheimer Complex : The attack of the nucleophile leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the carboxyl group.

Departure of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

The general form of the reaction can be represented as: Nuc:⁻ + this compound → 4-Nuc-2-methylnicotinic acid + Br⁻ wikipedia.org

The reactivity in these substitution reactions is highly dependent on the nature of the nucleophile. Stronger nucleophiles generally lead to faster reaction rates.

| Nucleophile | Chemical Formula | Expected Reactivity | Product Type |

|---|---|---|---|

| Methoxide ion | CH₃O⁻ | High | 4-methoxy-2-methylnicotinic acid |

| Ammonia (B1221849) | NH₃ | Moderate | 4-amino-2-methylnicotinic acid |

| Thiophenoxide ion | C₆H₅S⁻ | High | 4-(phenylthio)-2-methylnicotinic acid |

| Hydroxide ion | OH⁻ | Moderate | 4-hydroxy-2-methylnicotinic acid |

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on pyridine rings is generally more challenging than on benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org However, the substituents on the this compound ring influence the position and feasibility of such reactions.

The directing effects of the existing substituents are crucial:

Carboxylic Acid Group (-COOH) : This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less nucleophilic. wikipedia.org

Bromo Group (-Br) : This is also a deactivating group but is an ortho-, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance. libretexts.org

Methyl Group (-CH₃) : This is an activating group and an ortho-, para-director, donating electron density to the ring through an inductive effect. wikipedia.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ | 2 | Activating (Inductive) | Ortho, Para |

| -COOH | 3 | Deactivating (Resonance and Inductive) | Meta |

| -Br | 4 | Deactivating (Inductive), o,p-directing (Resonance) | Ortho, Para |

Oxidation and Reduction Pathways of the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule can undergo both oxidation and reduction, primarily involving the carboxylic acid and the pyridine ring.

Oxidation : The pyridine ring is generally resistant to oxidation. However, the methyl group at the 2-position can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., using potassium permanganate), which would yield pyridine-2,3,4-tricarboxylic acid.

Reduction : The carboxylic acid group can be reduced to a primary alcohol (4-bromo-2-(hydroxymethyl)pyridine-3-carboxylic acid) using reducing agents like lithium aluminum hydride. More vigorous reduction can affect the pyridine ring itself. For instance, catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring. The electrochemical reduction of nicotinic acid derivatives has been studied, showing that in acidic media, reduction can lead to the formation of a hydrated aldehyde after a series of electron and proton transfers. rsc.org In neutral or basic media, dimerization processes may occur. rsc.org

Investigating Regioselectivity and Stereoselectivity in Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In this compound, regioselectivity is a key consideration in several transformations:

Nucleophilic Substitution : The reaction is highly regioselective for the 4-position due to the presence of the bromo leaving group.

Electrophilic Substitution : As discussed, the directing effects of the substituents make the C5 position the most probable site for electrophilic attack. wikipedia.org

Metalation : Directed ortho-metalation could potentially occur. For example, using a strong base like lithium diisopropylamide (LDA), deprotonation could occur at the C5 position, directed by the carboxylic acid group, leading to a lithiated intermediate that can react with various electrophiles.

Stereoselectivity becomes relevant in reactions that create a new stereocenter. The starting material, this compound, is achiral. However, certain reactions can introduce chirality. For example, the reduction of the pyridine ring to a piperidine ring creates new stereocenters. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst. Studies on nicotinic acid derivatives have shown that catalyst-controlled enantioselective additions of nucleophiles can be achieved. nih.gov For instance, using different rhodium catalysts with specific chiral ligands can direct the addition of aryl boron nucleophiles to different positions on the activated pyridinium (B92312) salt, leading to products with high enantiomeric excess. nih.gov While not specific to this compound, these findings illustrate the potential for stereocontrolled transformations in this class of compounds.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Architectures

The structure of 4-Bromo-2-methylnicotinic acid is particularly amenable to the construction of complex heterocyclic systems, including fused and polycyclic architectures. The bromine atom at the C4-position and the carboxylic acid at the C3-position serve as orthogonal chemical handles that can be manipulated selectively through various synthetic transformations.

The bromine atom is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net These methods are fundamental for elaborating the pyridine (B92270) core and forming new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in building complexity.

Simultaneously, the carboxylic acid moiety can be readily converted into other functional groups like amides, esters, or hydrazides. These derivatives are key precursors for cyclization reactions. mdpi.com For instance, an amide formed from the nicotinic acid and an appropriately substituted amine can undergo intramolecular cyclization to form a fused bicyclic heterocycle. airo.co.inorganic-chemistry.org This strategy is widely employed in the synthesis of compounds containing pyrazolo[1,5-a]pyrimidines and other fused systems. organic-chemistry.org The combination of cross-coupling at the C4-position followed by cyclization involving the C3-substituent provides a powerful and convergent route to novel heterocyclic frameworks that would be difficult to access through other means.

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis

| Starting Material | Reaction Type | Reagents | Resulting Structure |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-methylnicotinic acid |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2-methylnicotinic acid |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-2-methylnicotinic acid |

| 4-Bromo-2-methylnicotinamide | Intramolecular Cyclization | Dehydrating agent or catalyst | Fused bicyclic lactam |

Role as an Intermediate in the Synthesis of Pharmacologically Relevant Compounds

Nicotinic acid and its derivatives are prevalent scaffolds in medicinal chemistry, known to be integral components of numerous biologically active compounds. mdpi.comnih.gov this compound serves as a key intermediate in the synthesis of these pharmacologically relevant molecules, particularly in the development of kinase inhibitors for cancer therapy. nih.govresearchgate.net

Kinase inhibitors are a major class of targeted therapeutics that often feature a central heterocyclic core designed to bind to the ATP pocket of the target enzyme. ed.ac.ukresearchgate.netnih.gov The synthesis of these complex drugs frequently relies on the assembly of molecular fragments through cross-coupling reactions. researchgate.net this compound is an ideal starting material for such synthetic campaigns. For example, in the synthesis of analogues of VEGFR-2 inhibitors, the 2-methylnicotinic acid core can be elaborated into a more complex structure. nih.gov The synthetic route may involve converting the carboxylic acid to an amide by coupling it with a specific amine, a common step in building kinase inhibitors. google.com Subsequently, the bromine atom at the C4-position can be replaced with a larger aromatic or heteroaromatic group via a Suzuki or similar cross-coupling reaction to furnish the final drug target or a close analogue. researchgate.net This modular approach allows for the systematic modification of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

Research has demonstrated that various derivatives of substituted nicotinic acids exhibit significant biological activities, including antiproliferative and antioxidant effects. nih.govresearchgate.net The ability to use this compound to systematically introduce diverse chemical functionalities makes it an invaluable intermediate in the discovery and development of new therapeutic agents.

Table 2: Examples of Biological Activities of Substituted Nicotinic Acid Derivatives

| Compound Class | Biological Target/Activity | Significance | Reference |

| Novel Nicotinic Acid-based agents | VEGFR-2 Inhibition, Cytotoxic Activity | Potential anticancer therapeutics | nih.gov |

| 2-Methylnicotinic Acid Hydrazones | Antiproliferative Activity | Investigated for leukemia cell lines | researchgate.net |

| Nicotinic Acid Acylhydrazones | Antibacterial (Gram-positive) | Potential new antimicrobial agents | mdpi.com |

| 2-methylnicotinic acid intermediate | Antirheumatic and Oncolytic | Used in synthesis of drug candidate ML-120B | google.com |

Scaffold for Combinatorial Library Design and Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally related compounds for high-throughput screening. nih.gov The success of this approach relies on the use of a central molecular scaffold that possesses multiple, chemically distinct points for diversification. This compound is an exemplary scaffold for this purpose due to the orthogonal reactivity of its bromo and carboxylic acid functional groups. mdpi.com

The carboxylic acid serves as the first point of diversification. It can be readily coupled with a large library of commercially available amines or alcohols to produce a diverse set of amides or esters. This reaction is robust and can often be performed under parallel synthesis conditions.

The bromine atom provides a second, independent point of diversification. Each member of the amide or ester library can then be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce a second library of substituents at the C4-position. This two-dimensional diversification strategy allows for the exponential generation of a vast number of unique compounds from a single starting scaffold.

Furthermore, the this compound scaffold is well-suited for solid-phase organic synthesis (SPOS), a cornerstone of modern combinatorial chemistry. nih.govpeptide.com The carboxylic acid can be used to anchor the scaffold to a polymer resin (e.g., Wang or Rink amide resin). nih.govscielo.org.mx Once immobilized, the diversification reactions at the C4-position can be carried out. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. peptide.com After the final synthetic step, the target molecules can be cleaved from the resin in high purity. This efficient and automatable process makes this compound a highly attractive scaffold for generating large, focused libraries for lead discovery and optimization.

Table 3: Combinatorial Library Design Using the this compound Scaffold

| Scaffold | Diversification Point 1 (R¹) | Reaction 1 | Diversification Point 2 (R²) | Reaction 2 | Final Library Structure |

| This compound | Carboxylic Acid | Amide Coupling with R¹-NH₂ | Bromo Group | Suzuki Coupling with R²-B(OH)₂ | 2-methyl-4-(R²)-N-(R¹)-nicotinamide |

| Example R¹ Library: | Example R² Library: | ||||

| - Benzylamine | - Phenylboronic acid | ||||

| - Cyclohexylamine | - Thiophene-3-boronic acid | ||||

| - Aniline | - Pyridine-4-boronic acid |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 4-bromo-2-methylnicotinic acid, DFT studies would provide fundamental information about its stability, reactivity, and the nature of its chemical bonds. Such calculations are typically performed using a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and less stable. For halogenated nicotinic acid derivatives, the HOMO-LUMO gap is influenced by the nature and position of the substituents. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating methyl group would modulate the energies of the frontier orbitals. Theoretical calculations would precisely quantify these energies and the resulting energy gap, providing a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values for illustrative purposes and would need to be confirmed by specific DFT calculations.

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The ESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating these as the primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, making it a likely site for deprotonation. The bromine and methyl substituents would also influence the charge distribution on the pyridine ring. A detailed analysis of the ESP map provides a visual guide to the molecule's reactivity and intermolecular interaction preferences.

DFT calculations can be used to model chemical reactions involving this compound, providing valuable information about reaction mechanisms, energetics, and the structures of transition states. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

For instance, the energetics of the deprotonation of the carboxylic acid group, or its participation in esterification or amidation reactions, could be computationally investigated. The calculations would yield the activation energy for the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, the highest energy point along the reaction coordinate, can also be determined. This information is crucial for understanding the feasibility and kinetics of a reaction, and for designing synthetic routes or predicting the metabolic fate of the molecule.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves and interacts with its environment over time. dovepress.com MD simulations are particularly useful for studying the intermolecular interactions of this compound with solvent molecules, ions, or biological macromolecules. dovepress.com

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the system's dynamic behavior. For this compound, MD simulations could be used to study its solvation in different solvents, to investigate its aggregation behavior, or to model its binding to a protein active site. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. researchgate.net QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to guide the design of molecules with desired properties.

For this compound, a QSAR model could be developed if it were part of a larger dataset of nicotinic acid derivatives with measured biological activity, for instance, as enzyme inhibitors. dovepress.com The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound, thereby prioritizing synthetic efforts.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and for interpreting experimental spectra. DFT calculations can provide accurate predictions of various spectroscopic parameters for this compound.

For example, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental NMR spectra. Similarly, the vibrational frequencies and intensities of the molecule can be calculated and used to interpret infrared (IR) and Raman spectra. The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can also be simulated using time-dependent DFT (TD-DFT), providing insights into the electronic transitions of the molecule. The comparison of theoretically predicted spectra with experimental data can provide strong evidence for the proposed structure of a compound.

Mechanistic Insights into Biological Interactions and Targets

Investigation of Molecular Target Binding Affinities (e.g., nicotinic acetylcholine (B1216132) receptors)

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels in the central and peripheral nervous systems, playing a key role in signal transmission. While direct studies quantifying the binding affinity of 4-Bromo-2-methylnicotinic acid to nAChRs are not extensively documented in publicly available research, the structural similarity of its nicotinic acid core suggests it may interact with these receptors. Nicotinic receptors are diverse, composed of different subunit combinations, which dictates their pharmacological properties and location in the body.

The interaction with nAChRs is complex, involving the binding of ligands to the interface between subunits, which triggers a conformational change and opens the ion channel. The affinity of a ligand is determined by its structural and electronic complementarity to the binding site. For a molecule like this compound, the bromine atom and the methyl group would significantly influence its electronic distribution and steric profile compared to nicotinic acid, thereby altering its potential binding affinity and selectivity for different nAChR subtypes. Further research employing techniques like radioligand binding assays or surface plasmon resonance would be necessary to quantify these interactions and determine the dissociation constants (Kd) for various nAChR subtypes.

Table 1: Examples of Nicotinic Acetylcholine Receptor (nAChR) Subtypes and Locations This table provides general information about nAChR subtypes and is not indicative of specific binding by this compound.

| Subtype | Subunit Composition | Primary Location |

|---|---|---|

| Muscle-type | (α1)₂(β1)γδ | Neuromuscular Junction |

| Neuronal α7 | (α7)₅ | Central Nervous System (CNS) |

| Neuronal α4β2 | (α4)₂(β2)₃ | Central Nervous System (CNS) |

| Ganglionic | (α3)₂(β4)₃ | Autonomic Ganglia |

Enzymatic Reaction Pathways and Substrate Recognition Mechanisms

The metabolic fate and enzymatic interactions of this compound are not yet fully elucidated. Generally, carboxylic acids of this nature can participate in various enzymatic pathways. They can act as substrates, inhibitors, or modulators of enzymes involved in metabolic processes.

Substrate recognition by an enzyme is a highly specific process governed by the three-dimensional structure of the enzyme's active site. This site is a molecular pocket with a specific arrangement of amino acid residues that can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the substrate. For this compound, the carboxyl group is a key feature for recognition, potentially interacting with positively charged or polar residues. The pyridine (B92270) ring, along with its bromo and methyl substituents, would determine the specificity of binding, fitting into a complementary pocket within the active site. Enzymes that process other nicotinic acid derivatives are potential candidates for interaction, though the bromine substituent could also lead to recognition by enzymes involved in xenobiotic metabolism.

Mechanistic Basis of Biological Modulation (e.g., anti-inflammatory, antibacterial activity)

While specific studies on this compound are limited, the mechanistic basis for its potential biological activities can be inferred from related compounds.

Potential Anti-inflammatory Mechanisms: Nicotinic acid derivatives have been explored for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory signaling pathways. A potential mechanism for this compound could be the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or the suppression of signaling pathways such as Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. The bromine atom could enhance the lipophilicity and cell permeability of the molecule, potentially leading to more potent inhibition of these intracellular targets compared to unsubstituted nicotinic acid.

Potential Antibacterial Mechanisms: The antibacterial action of small molecules can occur through several mechanisms. For a compound like this compound, potential antibacterial activities could arise from:

Inhibition of Metabolic Pathways: It could act as an antimetabolite, interfering with essential metabolic pathways like folic acid synthesis.

Disruption of Cell Membrane: The compound might interact with the bacterial cell membrane, disrupting its integrity and leading to cell death.

Inhibition of Nucleic Acid or Protein Synthesis: It could potentially interfere with the enzymes responsible for DNA replication, transcription, or translation.

Table 2: Potential Mechanisms of Biological Modulation This table outlines hypothetical mechanisms based on the activities of related chemical structures.

| Biological Activity | Potential Molecular Target/Pathway | Plausible Mechanism of Action |

|---|---|---|

| Anti-inflammatory | COX-2, NF-κB Pathway | Inhibition of prostaglandin (B15479496) synthesis; suppression of pro-inflammatory gene expression. |

| Antibacterial | Dihydrofolate Reductase | Competitive inhibition of folic acid synthesis, halting bacterial growth. |

| Antibacterial | Bacterial Cell Membrane | Alteration of membrane permeability, leading to leakage of cellular contents. |

Derivatization Strategies for Biological Probes and Analytical Reagents (e.g., for LC-MS profiling of carboxylic acids)

The chemical structure of this compound makes it and its derivatives interesting candidates for the development of biological probes and analytical reagents, particularly for liquid chromatography-mass spectrometry (LC-MS). The analysis of small, polar molecules like carboxylic acids by LC-MS can be challenging due to poor retention on reversed-phase columns and low ionization efficiency.

Chemical derivatization is a strategy used to overcome these issues. The presence of a bromine atom is highly advantageous for mass spectrometry detection. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio, which creates a characteristic and easily recognizable isotopic pattern in the mass spectrum. This "bromine signature" allows for the clear identification of derivatized analytes from the complex background matrix. nih.govnih.gov

A derivatization reagent could be synthesized from this compound by modifying its carboxylic acid group to a reactive moiety that can readily couple with a target class of analytes (e.g., amines or alcohols). Conversely, this compound itself can be a target for derivatization. Reagents that react with its carboxylic acid group can be used to enhance its detection in biological samples. For instance, coupling with a permanently charged amine reagent can improve ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). nih.gov

Table 3: Features of Bromine-Containing Derivatization Agents for LC-MS

| Feature | Advantage in LC-MS Analysis |

|---|---|

| Distinct Isotopic Pattern | Facilitates unambiguous identification of derivatized compounds against a complex background. nih.gov |

| Increased Mass | Shifts the analyte to a higher, less crowded region of the mass spectrum. |

| Modified Polarity | Can be tailored to improve chromatographic retention and separation. |

| Potential for Fragmentation | The bromo-aromatic structure can provide specific fragmentation patterns in MS/MS for structural confirmation. |

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of 4-Bromo-2-methylnicotinic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the complete chemical environment of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the carboxylic acid proton. The two aromatic protons on the pyridine (B92270) ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom, bromine, and methyl group. The methyl group protons are expected to produce a sharp singlet in the upfield region (around δ 2.5 ppm). The carboxylic acid proton, being highly deshielded, will typically appear as a broad singlet at a very downfield position (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will display seven distinct signals. The carbon of the carbonyl group (C=O) in the carboxylic acid is characteristically found at the most downfield position (around 165-175 ppm). The five carbons of the pyridine ring will have signals in the aromatic region (approximately 120-160 ppm). The carbon atom bonded to the bromine (C-Br) will be shifted relative to the others, and its precise location can be predicted based on substituent effects. The methyl group carbon will appear at the most upfield position (typically 15-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Signal | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic H-5 | ~8.0 - 8.5 | Doublet |

| Aromatic H-6 | ~8.5 - 9.0 | Doublet | |

| Methyl (CH₃) | ~2.5 - 2.8 | Singlet | |

| Carboxylic Acid (COOH) | ~10.0 - 13.0 | Broad Singlet | |

| ¹³C NMR | Carboxylic Acid (COOH) | ~165 - 175 | |

| Aromatic C-2 | ~155 - 165 | Attached to CH₃ group | |

| Aromatic C-3 | ~130 - 140 | Attached to COOH group | |

| Aromatic C-4 | ~120 - 130 | Attached to Br atom | |

| Aromatic C-5 | ~135 - 145 | ||

| Aromatic C-6 | ~150 - 160 | ||

| Methyl (CH₃) | ~15 - 25 |

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Molecular Confirmation and Fragmentation Analysis

Advanced mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₇H₆BrNO₂).

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that further support the structure. Common fragmentation pathways for this molecule are expected to include:

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group, resulting in an [M-17]⁺ fragment.

Loss of the entire carboxyl group (-•COOH) , leading to an [M-45]⁺ fragment.

Cleavage of the C-Br bond , resulting in the loss of a bromine radical (-•Br) and an [M-79/81]⁺ fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing samples in complex matrices and for confirming the identity of the main component in a purity assessment.

Table 2: Expected Mass Spectrometry Data for this compound (MW ≈ 216.03 g/mol )

| Ion/Fragment | m/z (mass/charge) | Description |

| [M]⁺ | ~215 | Molecular ion peak corresponding to the ⁷⁹Br isotope. |

| [M+2]⁺ | ~217 | Molecular ion peak corresponding to the ⁸¹Br isotope (approx. equal intensity to M⁺). |

| [M-OH]⁺ | ~198 / 200 | Fragment from the loss of a hydroxyl radical. |

| [M-COOH]⁺ | ~170 / 172 | Fragment from the loss of the carboxyl group. |

| [M-Br]⁺ | ~136 | Fragment from the loss of a bromine atom. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the molecule, confirming the presence of key functional groups.

Infrared (IR) Spectroscopy: The FTIR spectrum is dominated by characteristic absorptions of the carboxylic acid and the substituted aromatic ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aromatic C=C and C=N ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

The C-Br stretching vibration is expected to produce an absorption in the lower frequency (fingerprint) region, typically between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum than in the IR. The C-Br bond also gives a characteristic Raman signal. The combination of IR and Raman provides a complete vibrational profile of the molecule.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | IR, Raman | 2850 - 3000 | Medium |

| C=O Stretch (Carbonyl) | IR | 1700 - 1730 | Strong |

| Aromatic Ring Stretch (C=C, C=N) | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | IR, Raman | 500 - 650 | Medium |

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for assessing the purity of this compound and for separating it from any starting materials, by-products, or degradation products.

A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of polar, aromatic compound. The analysis involves a stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small amount of an acid like formic acid or phosphoric acid to ensure the carboxylic acid is protonated and gives a sharp peak).

By injecting a solution of the compound, a chromatogram is generated where this compound appears as a major peak at a specific retention time. The area of this peak is proportional to its concentration. Impurities, if present, will appear as separate, smaller peaks at different retention times. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected, typically using a UV detector set to a wavelength where the pyridine ring strongly absorbs (e.g., ~254 nm).

Table 4: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Structure Activity Relationship Sar and Structural Analogue Studies

Impact of Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of 4-Bromo-2-methylnicotinic acid are governed by the electronic and steric effects of its substituents on the pyridine (B92270) ring. The pyridine ring itself is electron-deficient compared to benzene (B151609), which influences its reactivity in chemical reactions. pearson.com The substituents further modulate this reactivity.

Electronic Effects:

The electronic landscape of the pyridine ring in this compound is influenced by the interplay of inductive and resonance effects of the bromo, methyl, and carboxyl groups.

Methyl Group (at C2): The methyl group is an electron-donating group through its inductive effect (+I) and hyperconjugation. This increases the electron density on the pyridine ring, thereby activating it towards electrophilic substitution.

Carboxylic Acid Group (at C3): The carboxylic acid group is a strong electron-withdrawing group through both its inductive (-I) and resonance (-R) effects. This significantly deactivates the pyridine ring towards electrophilic substitution.

The combination of these effects results in a complex pattern of reactivity. The strong deactivating effect of the carboxylic acid group, coupled with the inductive withdrawal of the bromo group, generally makes the ring less reactive towards electrophiles. However, the electron-donating methyl group can partially counteract this deactivation.

Steric Effects:

Steric hindrance, the spatial arrangement of atoms, also plays a significant role in the reactivity of this compound. acs.org

The methyl group at the 2-position can sterically hinder reactions at the adjacent nitrogen atom and the C3 position.

The bromo group at the 4-position can influence the approach of reagents to the neighboring C3 and C5 positions.

These steric factors can dictate the regioselectivity of reactions, favoring attack at less hindered positions.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Bromo | 4 | -I > +R (Electron-withdrawing) | Moderate | Deactivates the ring towards electrophilic substitution. |

| Methyl | 2 | +I (Electron-donating) | Significant | Activates the ring towards electrophilic substitution; can hinder reactions at adjacent positions. |

| Carboxylic Acid | 3 | -I, -R (Strongly electron-withdrawing) | Moderate | Strongly deactivates the ring towards electrophilic substitution. |

Correlation Between Structural Features and Molecular Recognition in Biological Systems

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, halogen bonding, hydrophobic interactions, and electrostatic interactions. ucla.edu The structural features of this compound are pivotal for its potential interactions with biological targets like enzymes and receptors.

The carboxylic acid group is a key feature for molecular recognition, as it can act as both a hydrogen bond donor and acceptor. It can also be deprotonated to form a carboxylate anion, which can participate in ionic interactions with positively charged residues in a biological target.

The bromo group can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom in a biological molecule. nih.govacs.org The strength of the halogen bond depends on the polarizability of the halogen, with iodine forming the strongest bonds, followed by bromine and chlorine. nih.gov This interaction can contribute to the binding affinity and selectivity of the molecule for its target.

The pyridine nitrogen can act as a hydrogen bond acceptor, further contributing to the molecule's interaction with a biological target.

| Structural Feature | Potential Non-Covalent Interactions | Role in Molecular Recognition |

|---|---|---|

| Carboxylic Acid Group | Hydrogen bonding (donor and acceptor), Ionic interactions (as carboxylate) | Key for anchoring to the biological target and providing specificity. |

| Bromo Group | Halogen bonding, Hydrophobic interactions | Can provide additional binding affinity and selectivity. |

| Methyl Group | Hydrophobic interactions, Van der Waals forces | Contributes to binding in hydrophobic pockets and influences conformation. |

| Pyridine Nitrogen | Hydrogen bonding (acceptor) | Can participate in orienting the molecule within the binding site. |

Comparative Analysis of this compound with Other Nicotinic Acid Derivatives and Halogenated Pyridines

To understand the specific contributions of the bromo and methyl groups to the properties of this compound, it is useful to compare it with related molecules.

Comparison with Nicotinic Acid:

Nicotinic acid (vitamin B3) is the parent compound. The introduction of the bromo and methyl groups in this compound significantly alters its properties. The bromo group introduces the potential for halogen bonding and increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The methyl group adds steric bulk and also increases lipophilicity. These modifications are common in medicinal chemistry to modulate the biological activity of a lead compound. nbinno.comnbinno.com

Comparison with 2-Methylnicotinic Acid:

2-Methylnicotinic acid shares the methyl group at the 2-position. nih.gov The key difference is the absence of the bromo group. This means that 2-methylnicotinic acid lacks the ability to form halogen bonds, and its lipophilicity will be lower than that of this compound. The presence of the bromo group in the latter can lead to different binding modes and potentially different biological activities.

Comparison with 4-Bromonicotinic Acid:

4-Bromonicotinic acid possesses the bromo group at the 4-position but lacks the methyl group at the 2-position. chemscene.com This allows for an assessment of the steric and electronic effects of the methyl group. The absence of the methyl group in 4-bromonicotinic acid means it has less steric hindrance around the nitrogen and C3-carboxyl group, which could lead to different reactivity and binding conformations.

Comparison with Other Halogenated Pyridines:

The reactivity and interaction of this compound can also be contextualized by comparing it to other halogenated pyridines. For instance, the position of the halogen on the pyridine ring significantly influences its reactivity and the strength of potential halogen bonds. nih.govacs.org The presence of the carboxylic acid and methyl groups in this compound distinguishes it from simple halopyridines, providing additional functional groups for interaction and chemical modification.

| Compound | Key Structural Differences from this compound | Predicted Impact on Properties |

|---|---|---|

| Nicotinic Acid | Lacks bromo and methyl groups | Lower lipophilicity, no potential for halogen bonding. |

| 2-Methylnicotinic Acid | Lacks bromo group | Lower lipophilicity, no potential for halogen bonding. |

| 4-Bromonicotinic Acid | Lacks methyl group | Less steric hindrance at the 2-position, potentially different reactivity and conformation. |

| Simple Halogenated Pyridines | Lacks carboxylic acid and methyl groups | Different solubility, reactivity, and biological interaction profiles due to the absence of key functional groups. |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-methylnicotinic acid, and how do reaction conditions influence yield?

A reported method for synthesizing structurally similar brominated nicotinic acid derivatives involves alkaline hydrolysis of precursor esters. For example, 2-Bromo-4-methylnicotinic acid was synthesized via hydrolysis of its ester derivative using 10% NaOH, yielding 87% product with a melting point of 173–174°C . Key variables include reaction time, temperature, and stoichiometry of base. Optimization requires monitoring via TLC or HPLC to track intermediate formation. Adjusting bromination agents (e.g., NBS vs. Br₂) or protecting group strategies (e.g., methyl esters) may further improve regioselectivity for 4-bromo substitution.

Q. What spectroscopic and crystallographic methods are critical for verifying the structure of this compound?

- NMR/MS : Proton NMR (δ 2.35 ppm for methyl, 7.4–8.3 ppm for pyridine protons) and mass spectrometry (m/z 215/217 for Br isotopes) confirm substitution patterns and purity .

- XRD : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXT refines atomic coordinates and thermal parameters. Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement parameters.

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and regioselectivity in brominated nicotinic acid derivatives?

DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional ) model electron density distribution and frontier molecular orbitals to predict reactivity. For this compound:

- Electrophilic sites : The bromine atom and carboxyl group create electron-deficient regions, favoring nucleophilic aromatic substitution.

- Steric effects : The methyl group at position 2 may hinder access to the C-5 position, directing reactions to C-6 or C-3.

- Validation : Compare computed IR/Raman spectra with experimental data to refine computational models.

Q. How can contradictory crystallographic data be resolved during structure refinement?

Discrepancies in unit cell parameters or thermal motion may arise from:

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups (Pd catalysis, K₂CO₃ base).

- Carboxyl group activation : Convert to acyl chloride (SOCl₂) for amide bond formation.

- Challenges : Competing side reactions (e.g., decarboxylation) require controlled temperatures (<80°C) and inert atmospheres .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational predictions and experimental reaction outcomes?

- Case study : If DFT predicts C-5 substitution but experiments yield C-6 products:

- Statistical tools : Multivariate analysis (e.g., PCA) identifies outliers in reaction datasets.

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing brominated nicotinic acid derivatives?

- Standardized conditions : Document exact stoichiometry (e.g., 1.2 eq. Br₂), reaction time (12–24 hr), and purification steps (recrystallization from H₂O/EtOH).

- Batch consistency : Use NMR to verify lot-to-lot purity (>98% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.